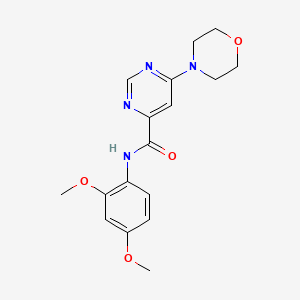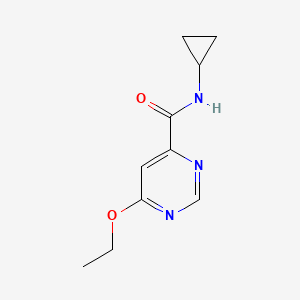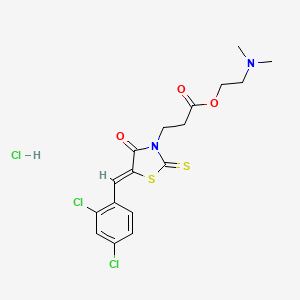
1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of urea derivatives have garnered significant interest due to their wide range of biological activities and applications in medicinal chemistry. The specific compound "1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea" belongs to a class of compounds known for their potential as antimicrobial agents and enzyme inhibitors. These compounds' synthesis, molecular structure, chemical reactions, and properties are pivotal in understanding their functionality and application potential in various scientific fields.
Synthesis Analysis
The synthesis of urea derivatives, including our compound of interest, involves condensation reactions of amine groups with isocyanates under mild conditions. These syntheses are characterized by their versatility and the ability to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships. Studies have detailed the synthesis of related compounds by reacting specific phenylamino-methylphenols with carbamidophosphoric acid dichlorides or substituted phenyl isocyanates, providing insights into the synthetic pathways that can be applied to our compound (Haranath et al., 2007); (Pejchal et al., 2011).
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial in determining their chemical behavior and biological activity. Advanced spectroscopic techniques, such as NMR and IR spectroscopy, alongside X-ray crystallography, are instrumental in elucidating these compounds' molecular structures. These techniques help in confirming the presence of key functional groups and the overall geometry of the molecule, which are essential for its biological activity and interaction with biological targets (Koparır et al., 2013).
Chemical Reactions and Properties
Urea derivatives undergo various chemical reactions that can modify their structure and enhance their biological activities. These reactions include the formation of hydrogen bonds, ion-dipole interactions, and the ability to act as hydrogen bond donors or acceptors. The chemical properties of these compounds, such as reactivity towards nucleophiles or electrophiles, play a significant role in their mechanism of action as drugs or biologically active molecules. For example, modifications in the urea moiety can significantly impact the compound's inhibitory activity against specific enzymes or receptors (Thalluri et al., 2014).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The synthesis of substituted benzoxazaphosphorin 2-yl ureas, which may share structural similarities with the compound , has been investigated for their antimicrobial properties. These compounds were synthesized through a reaction involving 2-(4-fluoro-phenylamino)-methylphenol with different carbamidophosphoric acid dichlorides, demonstrating good antimicrobial activity (Haranath et al., 2007).
Neurokinin-1 Receptor Antagonist
A compound designed for both intravenous and oral administration as a neurokinin-1 receptor antagonist was developed, showcasing the potential for therapeutic applications in emesis and depression. This work highlights the versatility of fluoro-phenyl and triazolyl ureas in clinical settings (Harrison et al., 2001).
Sensing Applications
Urea-linked 1,2,3-triazole based sensors have been synthesized for selective sensing of fluoride ions, demonstrating the potential of these compounds in environmental monitoring and analysis. The specific sensor exhibited selective sensing with a stability constant and a detection limit that underscores its utility in detecting fluoride ions (Rani et al., 2020).
Antifungal and Antiparasitic Activity
Research has explored the antifungal activity of 1,3,4-oxadiazolo[3,2-a]-s-triazine-5,7-diones and their 5-thioxo-7-ones, including compounds with a fluorophenyl urea structure. These compounds were compared to Dithane M-45 for their action against A. niger and F. oxyporum, indicating potential agricultural applications (Mishra et al., 2000).
Drug Development and Chemical Sensing
The scope of research also extends to drug development and chemical sensing, where compounds similar to 1-(2-(2-(3-Fluorophenyl)-4-methylthiazol-5-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea have been synthesized for various biological applications. This includes the development of caspase-3 inhibitors, indicating potential therapeutic applications in apoptosis regulation (Guo et al., 2014).
Propriétés
IUPAC Name |
1-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F4N3OS/c1-12-17(29-18(26-12)13-5-4-6-14(21)11-13)9-10-25-19(28)27-16-8-3-2-7-15(16)20(22,23)24/h2-8,11H,9-10H2,1H3,(H2,25,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYHCYFMOYIQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F4N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)

![5-(2,5-difluorobenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2480533.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(methylthio)benzamide](/img/structure/B2480536.png)




![1-(2-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione](/img/structure/B2480546.png)

